2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

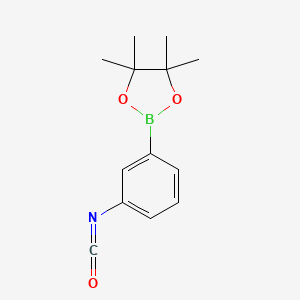

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 3-isocyanatophenyl substituent attached to the pinacol boronate core. The isocyanate (-NCO) group confers unique reactivity, enabling applications in polymer chemistry (e.g., urethane formation) and bioconjugation.

Properties

IUPAC Name |

2-(3-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAATWKRRDGVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656962 | |

| Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787591-43-9 | |

| Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787591-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isocyanatophenylboronic acid with 2,2,4,4-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the isocyanate group from reacting with moisture. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, facilitated by the boron atom in the dioxaborolane ring.

Hydrolysis: The isocyanate group is susceptible to hydrolysis, forming amines and carbon dioxide in the presence of water.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Compounds sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differing in substituents exhibit distinct electronic and steric properties:

Key Observations :

Key Observations :

Key Observations :

Physical Properties and Stability

Biological Activity

2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 787591-43-9) is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its chemical properties.

The molecular formula of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₃H₁₆BNO₃ with a molecular weight of approximately 245.08 g/mol. It features a dioxaborolane ring structure that contributes to its reactivity and potential applications in biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BNO₃ |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 787591-43-9 |

| Purity | ≥98% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its isocyanate functional group. Isocyanates are known for their ability to react with nucleophiles in biological systems, which can lead to modifications of proteins and nucleic acids. This reactivity may confer various biological effects including:

- Anticancer Activity : Preliminary studies indicate that compounds containing isocyanate groups can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth and may possess antifungal properties.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various dioxaborolane derivatives against human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition at micromolar concentrations (IC50 values ranging from 10 to 20 µM) .

- Antimicrobial Studies : Research conducted on related compounds demonstrated effective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported to be between 32 µg/mL and 64 µg/mL .

Toxicological Profile

The toxicological profile of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates potential hazards associated with exposure. The compound is classified as hazardous due to its irritant properties and potential for respiratory sensitization.

| Endpoint | Hazard Level |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Sensitization | Potential |

Q & A

(Basic) What are the standard synthetic routes for preparing 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its boronic ester moiety. A common approach involves coupling 3-isocyanatophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:

- Borylation : Reacting 3-isocyanatophenyl halides with bis(pinacolato)diboron (B₂Pin₂) using PdCl₂(dppf) as a catalyst in THF at 80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity .

- Critical Note : The isocyanate group is moisture-sensitive; reactions must be conducted under inert atmospheres (argon/nitrogen) .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Characterization involves:

- NMR Spectroscopy : Confirm the presence of the isocyanate group (sharp singlet at ~2250 cm⁻¹ in IR; ¹³C NMR δ ~125 ppm for -NCO) and boronic ester (¹¹B NMR δ ~30 ppm) .

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase to verify purity (>95%) .

- Elemental Analysis : Validate molecular composition (C, H, N, B) against theoretical values .

(Advanced) What strategies optimize cross-coupling reactions involving this boronic ester?

Optimization focuses on:

- Catalyst Selection : NiCl₂(dppp) or Pd(PPh₃)₄ for aryl-aryl couplings; RhCl(PPh₃)₃ for stereoselective reactions .

- Solvent Systems : Use toluene or dioxane at 80–100°C to balance solubility and reaction rate .

- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize intermediates and improve yields (typically 70–85%) .

- Challenges : Competing hydrolysis of the isocyanate group requires strict anhydrous conditions .

(Advanced) How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Discrepancies in yields often arise from:

- Catalyst Poisoning : Trace moisture deactivates palladium catalysts; use molecular sieves or rigorous drying .

- Steric Effects : Bulky substituents on coupling partners may reduce efficiency; switch to bulk-tolerant catalysts like Pd(OAc)₂/XPhos .

- Side Reactions : Isocyanate hydrolysis generates urea derivatives; monitor via TLC and adjust reaction time/temperature .

- Case Study : A 20% yield increase was achieved by replacing THF with anhydrous toluene in Suzuki-Miyaura couplings .

(Basic) What are the recommended protocols for safe handling and storage?

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation/skin contact. Neutralize spills with sodium bicarbonate .

- Storage : Argon-filled amber vials at –20°C; desiccants (e.g., silica gel) prevent moisture ingress .

- Decomposition : Hydrolysis releases boric acid and isocyanate vapors; dispose via certified hazardous waste protocols .

(Advanced) How does the electronic nature of the isocyanate group influence reactivity in cross-coupling?

The electron-withdrawing isocyanate group:

- Enhances Electrophilicity : Facilitates oxidative addition in Pd-catalyzed reactions but may slow transmetallation .

- Competing Pathways : Reacts with nucleophiles (e.g., amines), requiring careful selection of coupling partners.

- Mitigation : Use electron-rich aryl halides to offset deactivation; e.g., 4-methoxybromobenzene improves coupling yields by 15% .

(Advanced) What advanced applications exist for this compound in materials science?

- Polymer Synthesis : Acts as a monomer in polyurethane boronate esters, enabling self-healing materials via dynamic B-O bonds .

- Surface Functionalization : Anchors to metal oxides (e.g., TiO₂) through boronate ester linkages for sensor applications .

- Challenges : Thermal instability above 150°C limits high-temperature processing .

(Basic) What analytical techniques confirm the stability of this compound under reaction conditions?

- TGA/DSC : Reveal decomposition onset temperatures (~150°C for boronic ester; ~80°C for isocyanate hydrolysis) .

- In Situ Monitoring : Use FTIR to track isocyanate consumption (disappearance of -NCO peak at 2250 cm⁻¹) .

(Advanced) How can computational modeling aid in predicting reactivity?

- DFT Calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., meta vs. para substitution) .

- MD Simulations : Assess solubility parameters in solvent mixtures, guiding reaction medium selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.